4-Nitroperoxybenzoic acid
Overview
Description
4-Nitroperoxybenzoic acid is an organic compound with the chemical formula C7H5NO5. It is known for its high oxidative properties and is used as an oxidizing agent in organic synthesis. This compound can oxidize indole compounds to pyridine compounds and alcohols to aldehydes and ketones .
Scientific Research Applications
4-Nitroperoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis.
Biology: Employed in the study of oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in drug synthesis and as an intermediate in pharmaceutical production.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Safety and Hazards
The safety data sheet for 4-Nitrobenzoic acid, a related compound, indicates that it is harmful if swallowed, causes skin and eye irritation, and is suspected of causing genetic defects, cancer, and damaging fertility or the unborn child . It’s important to handle such compounds with appropriate safety measures. For detailed safety and hazard information of 4-Nitroperoxybenzoic acid, please refer to its specific safety data sheet or consult a safety expert.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitroperoxybenzoic acid can be synthesized through the condensation reaction of 4-nitrophenol and peroxybenzoic acid. The reaction is carried out in a suitable solvent with controlled temperature and pH conditions .
Industrial Production Methods: In industrial settings, the preparation involves the reaction of 4-nitrobenzoic acid with hydrogen peroxide in the presence of a catalyst. The reaction is exothermic and requires efficient cooling and stirring to prevent the buildup of unreacted peroxy compounds .
Chemical Reactions Analysis
Types of Reactions: 4-Nitroperoxybenzoic acid undergoes various types of reactions, including:
Oxidation: It can oxidize alcohols to aldehydes and ketones.
Reduction: It can be reduced to 4-nitrobenzoic acid.
Substitution: It can participate in substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Common reagents include reducing agents like sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Reduction: 4-Nitrobenzoic acid.
Substitution: Various substituted benzoic acids.
Mechanism of Action
The mechanism of action of 4-nitroperoxybenzoic acid involves the transfer of oxygen atoms to substrates, leading to their oxidation. The molecular targets include various organic compounds, and the pathways involved are primarily oxidative in nature .
Comparison with Similar Compounds
- 4-Nitrobenzoic acid
- Peroxybenzoic acid
- 4-Nitrophenol
Comparison: 4-Nitroperoxybenzoic acid is unique due to its high oxidative potential compared to 4-nitrobenzoic acid and 4-nitrophenol. It is more reactive and can achieve selective oxidation reactions that are not possible with the other compounds .
Properties
IUPAC Name |
4-nitrobenzenecarboperoxoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-7(13-12)5-1-3-6(4-2-5)8(10)11/h1-4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAFQAPHWPSKRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041523 | |
Record name | 4-Nitroperoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [MP Biomedicals MSDS] | |
Record name | 4-Nitroperbenzoic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21505 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
943-39-5 | |
Record name | 4-Nitrobenzenecarboperoxoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=943-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitroperbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Nitroperbenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68056 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Nitroperoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitroperoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.183 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-NITROPEROXYBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z949X35PL0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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